molecular formula C11H13BrFNO B1291958 4-(5-Bromo-2-fluorobenzyl)morpholine CAS No. 488799-67-3

4-(5-Bromo-2-fluorobenzyl)morpholine

Cat. No.: B1291958
CAS No.: 488799-67-3
M. Wt: 274.13 g/mol
InChI Key: LHWHXDWETOZZBT-UHFFFAOYSA-N
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Description

4-(5-Bromo-2-fluorobenzyl)morpholine, also known as 4-BFB, is an organic chemical compound. It is a cyclic amine with a bromo-fluoro-benzyl group attached to the nitrogen atom. 4-BFB is a useful synthetic intermediate and has a wide range of applications in scientific research.

Scientific Research Applications

Synthetic Methods and Intermediates

Research has demonstrated the importance of halogenated compounds, such as 2-Fluoro-4-bromobiphenyl, as key intermediates in the synthesis of various pharmaceutical agents. The development of practical methods for the synthesis of these intermediates is crucial for manufacturing anti-inflammatory and analgesic materials, highlighting the broader applicability of halogenated molecules in drug development processes (Qiu et al., 2009).

Pharmacological Interest of Morpholine Derivatives

Morpholine derivatives, due to their unique structural features, have been extensively explored for their broad spectrum of pharmacological activities. The morpholine ring, present in various compounds, has been developed for diverse pharmacological activities. This review of morpholine and its derivatives underscores the molecule's significance in designing novel therapeutic agents with a range of biological activities, demonstrating the potential for future drug development and synthesis of novel morpholine-based compounds (Asif & Imran, 2019).

Antioxidant Activity and Analytical Methods

The exploration of antioxidants and their mechanisms is pivotal in various scientific domains, from food engineering to pharmaceuticals. Understanding the antioxidant activity of compounds, including those related to morpholine derivatives, is crucial. Analytical methods for determining antioxidant capacity, such as ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and electrochemical (bio)sensors, offer insights into the kinetics and efficacy of antioxidants. This research is essential for assessing the potential of new compounds, including morpholine derivatives, in combating oxidative stress-related diseases (Munteanu & Apetrei, 2021).

Applications in Molecular Imaging

The role of molecular and functional imaging in understanding the action of psychedelic drugs, including those related to morpholine derivatives, is noteworthy. Imaging studies, such as PET and SPECT, provide valuable insights into the distribution and effects of these compounds in the brain, furthering our understanding of their potential therapeutic applications and pharmacodynamics. This research opens up new avenues for utilizing morpholine derivatives in the development of diagnostic and therapeutic tools in neurology and psychiatry (Cumming et al., 2021).

Safety and Hazards

This compound is classified as a skin irritant and eye irritant. It may also cause respiratory irritation . It’s important to handle this compound with appropriate safety measures, including wearing protective clothing and avoiding breathing in dust, fume, gas, mist, vapors, or spray .

Properties

IUPAC Name

4-[(5-bromo-2-fluorophenyl)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO/c12-10-1-2-11(13)9(7-10)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWHXDWETOZZBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To 5-bromo-2-fluorobenzaldehyde (2.50 g, 12 mmol) and morpholine (1.61 mL, 1.61 g, 18 mmol) in 1,2-dichloroethane (100 mL) was added sodium triacetoxyborohydride (5.21 g, 2.5 mmol) portionwise with stirring at room temperature over 5 min. The mixture was stirred under nitrogen for 1 h, then 2 N sodium hydroxide solution (100 mL) was added, and the mixture was stirred for a further 5 min. The biphasic mixture was separated, and the aqueous layer was washed with dichloromethane (2×75 mL). The combined organic layers were washed with saturated sodium chloride solution (1×50 mL) and were concentrated in vacuo. The crude product was purified by flash chromatography on silica gel, eluting with 75% diethyl ether in isohexane (+1% triethylamine), to yield 4-(5-bromo-2-fluorobenzyl)morpholine (3.18 g, 94%).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.61 mL
Type
reactant
Reaction Step One
Quantity
5.21 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

5-Bromo-2-fluorobenzaldehyde (2.5 g, 12.3 mmol) and morpholine (1.62 g, 18.5 mmol) are dissolved in 50 mL DCE and stirred for 0.5 h. Acetic acid (0.42 mL, 7.4 mmol) and sodium trisacetoxyboronhydride (3.92 g, 18.5 mmol) are added and the reaction mixture is stirred for 2 h. Then 50 mL of a saturated aqueous solution of sodium hydrogencarbonate is added and the reaction mixture is stirred for another 0.5 h. The reaction mixture is extracted with DCM and the combined organic phases are dried over MgSO4 and concentrated in vacuo. Yield: 3.02 g.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.62 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.42 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
saturated aqueous solution
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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